Physcion 8-O-rutinoside

Antioxidant Natural Product Chemistry Free Radical Scavenging

Physcion 8-O-rutinoside (CAS 129393-21-1) is an anthraquinone glycoside with a quantifiable DPPH radical scavenging IC50 of 27.68 μg/mL, serving as an intermediate-activity control in antioxidant screening panels. Its rutinoside glycosylation at position 8 confers distinct pharmacokinetic and solubility properties compared to the aglycone physcion or monoglucosides, making it essential for SAR studies examining glycosylation-dependent bioactivity. Researchers investigating anthraquinone glycoside pharmacology should source this high-purity reference compound to ensure reproducible, mechanism-specific results.

Molecular Formula C28H32O14
Molecular Weight 592.5 g/mol
Cat. No. B1644593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyscion 8-O-rutinoside
Molecular FormulaC28H32O14
Molecular Weight592.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C5=C(C4=O)C=C(C=C5O)C)OC)O)O)O)O)O)O
InChIInChI=1S/C28H32O14/c1-9-4-12-17(14(29)5-9)22(33)18-13(20(12)31)6-11(38-3)7-15(18)41-28-26(37)24(35)21(32)16(42-28)8-39-27-25(36)23(34)19(30)10(2)40-27/h4-7,10,16,19,21,23-30,32,34-37H,8H2,1-3H3/t10-,16+,19-,21+,23+,24-,25+,26+,27+,28+/m0/s1
InChIKeyWQSUUTNUYGPXEC-XIKXQYPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physcion 8-O-rutinoside: Procurement-Relevant Baseline for an Anthraquinone Glycoside with Defined Free Radical Scavenging Activity


Physcion 8-O-rutinoside (CAS 129393-21-1, C28H32O14, MW 592.55) is an anthraquinone glycoside isolated from the bark of Rhamnus libanoticus and other Rhamnus species . Unlike the more extensively studied aglycone physcion, this rutinoside conjugate exhibits distinct physicochemical and pharmacological properties due to its glycosidic moiety. A direct DPPH radical scavenging assay established an IC50 value of 27.68 μg/mL for this compound, providing a quantifiable baseline for activity assessment [1].

Why Physcion 8-O-rutinoside Cannot Be Interchanged with Physcion Aglycone or Other Anthraquinone Derivatives


Substituting Physcion 8-O-rutinoside with its aglycone (physcion) or other in-class anthraquinones (e.g., emodin, rhein) is not scientifically justified due to three quantifiable divergence points: (1) free radical scavenging capacity differs by up to 11.8-fold within the same DPPH assay system among co-isolated anthraquinones [1]; (2) antiplatelet aggregation biopotency of anthraquinone glucosides ranges from 4.13× to 9.31× that of aspirin, with physcion-8-O-β-D-glucoside achieving 7.80× activity—a distinct rank order from aglycones [2]; (3) the rutinoside glycosylation at position 8 confers different pharmacokinetic and solubility properties relative to mono-glucosides or aglycones, affecting both in vitro assay interpretation and in vivo experimental outcomes. These data demonstrate that biological activity is not interchangeable within the anthraquinone structural class.

Physcion 8-O-rutinoside: Quantitative Differentiation Evidence for Procurement Decision-Making


DPPH Free Radical Scavenging Activity of Physcion 8-O-rutinoside Relative to Co-Isolated Anthraquinones

In a head-to-head DPPH radical scavenging assay conducted on compounds isolated from Rhamnus alaternus, Physcion-8-O-rutinoside exhibited an IC50 value of 27.68 μg/mL. This represents intermediate antioxidant activity among the tested anthraquinones, substantially lower than alaternoside C (IC50 = 9.46 μg/mL) but markedly higher than alaternoside A and B, which showed no quantifiable activity at the concentrations tested [1]. This direct comparative data enables rational selection based on antioxidant potency requirements.

Antioxidant Natural Product Chemistry Free Radical Scavenging

Anti-Platelet Aggregation Biopotency of Physcion-8-O-β-D-Glucoside Compared to Other Anthraquinone Glucosides

A systematic bioassay of 10 anthraquinone derivatives from Rhei Radix et Rhizoma evaluated ADP-induced antiplatelet aggregation activity. Physcion-8-O-β-D-glucoside exhibited an antiplatelet biopotency 7.80 times higher than that of aspirin. For procurement decision-making, this positions the glucoside conjugate below emodin-8-O-β-D-glucoside (9.31× aspirin) but above chrysophanol-8-O-β-D-glucoside (5.46×), rhein-8-O-β-D-glucoside (4.46×), and aloe-emodin-8-O-β-D-glucoside (4.13×) [1]. Note: These data derive from the monoglucoside form; the rutinoside form is expected to exhibit distinct activity profiles due to its disaccharide moiety, and direct comparative data for the rutinoside remain unavailable.

Cardiovascular Pharmacology Platelet Aggregation Bioassay

Anti-Leukemic Activity of Physcion 8-O-β-Glucopyranoside: Mechanistic Differentiation via SphK1 Inhibition

Physcion 8-O-β-glucopyranoside (PG) demonstrates anti-leukemic activity in B-cell acute lymphoblastic leukemia (ALL) models through a defined molecular mechanism—inhibition of sphingosine kinase 1 (SphK1) activity, which modulates the ceramide-S1P rheostat [1]. This mechanism is distinct from other anthraquinones such as emodin, which primarily acts via ROS generation and mitochondrial apoptosis, and rhein, which targets MAPK and NF-κB pathways [2]. The SphK1-targeting specificity was validated via siRNA knockdown and overexpression experiments, confirming that PG's anti-leukemia activity is SphK1-dependent. In vivo efficacy was demonstrated in a murine B-cell ALL model with measurable survival prolongation and reduced spleen weight [1].

Oncology Leukemia Sphingolipid Signaling

Anti-Testicular Germ Cell Tumor Activity of Physcion 8-O-β-Glucopyranoside via miR-199a Upregulation

In testicular germ cell tumor (TGCT) models, Physcion 8-O-β-glucopyranoside (PG) suppressed NTERA2 and NCCIT cell proliferation and induced apoptosis via upregulation of miR-199a in a dose-dependent manner. PG also inhibited glycolytic metabolism, reducing LDH release, glucose consumption, lactate production, and ATP generation [1]. Knockdown of miR-199a significantly reversed the anti-proliferative and pro-apoptotic effects, establishing miR-199a as a mechanistic mediator. In vivo xenograft validation confirmed antitumor efficacy. This miR-199a-mediated mechanism represents a distinct pathway compared to the SphK1 inhibition observed in B-ALL models, demonstrating target-dependent activity across cancer types [1].

Oncology Testicular Cancer MicroRNA

Physcion 8-O-rutinoside: Evidence-Backed Research and Industrial Application Scenarios


Natural Product Antioxidant Screening and Structure-Activity Relationship Studies

Physcion 8-O-rutinoside serves as a characterized reference compound for DPPH radical scavenging assays, with a documented IC50 of 27.68 μg/mL [1]. This quantitative benchmark enables its use as an intermediate-activity control in antioxidant screening panels comparing anthraquinone glycosides. The compound is particularly suitable for structure-activity relationship (SAR) studies examining how glycosylation (rutinoside at position 8 vs. mono-glucoside vs. aglycone) modulates free radical scavenging capacity.

Sphingolipid Signaling Research in Hematological Malignancies

Based on demonstrated SphK1 inhibitory activity and modulation of the ceramide-S1P rheostat in B-cell ALL models [1], Physcion 8-O-β-glucopyranoside (the monoglucoside analog) is applicable as a tool compound for investigating sphingolipid signaling pathways in leukemia research. The siRNA-validated target engagement distinguishes this compound from other anthraquinones that lack SphK1 specificity, making it a rational choice for studies where sphingosine kinase inhibition is the experimental variable.

MicroRNA-Mediated Cancer Therapeutics Research

The demonstration that Physcion 8-O-β-glucopyranoside upregulates miR-199a expression in testicular germ cell tumor models [1] supports its application in microRNA-focused oncology research. The compound's capacity to modulate miR-199a in a dose-dependent manner, coupled with suppression of glycolytic metabolism, positions it as a candidate for investigating miRNA-mediated regulation of cancer cell metabolism and apoptosis. Knockdown-rescue validation confirms target pathway specificity.

Platelet Aggregation Studies and Cardiovascular Pharmacology

Physcion-8-O-β-D-glucoside, as a structurally related analog, exhibits antiplatelet aggregation biopotency 7.80 times that of aspirin [1]. While this datum pertains to the monoglucoside form, it establishes a class-level precedent for anthraquinone 8-O-glycosides in cardiovascular pharmacology. The rutinoside form may be procured for comparative glycosylation studies examining how disaccharide vs. monosaccharide conjugation affects antiplatelet activity and pharmacokinetic behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Physcion 8-O-rutinoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.